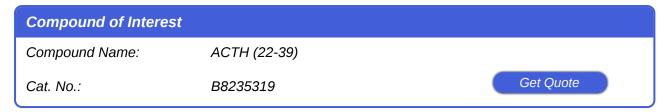


# Non-Canonical Signaling Pathways Activated by ACTH (22-39): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone, primarily known for its role in stimulating the adrenal cortex to produce and release corticosteroids. This canonical signaling pathway is mediated by the full-length ACTH (1-39) peptide binding to the melanocortin 2 receptor (MC2R), a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) and protein kinase A (PKA) activity.

While the N-terminal region of ACTH is crucial for this classical signaling cascade, emerging evidence suggests that C-terminal fragments of ACTH, including **ACTH (22-39)**, may possess biological activities that are independent of the canonical cAMP pathway. These activities hint at the existence of non-canonical signaling pathways that could open new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of the non-canonical signaling pathways activated by the **ACTH (22-39)** fragment, also known in part as Corticotropin-like Intermediate Lobe Peptide (CLIP) when referring to the ACTH(18-39) fragment.

# Putative Non-Canonical Signaling Pathways of ACTH (22-39)







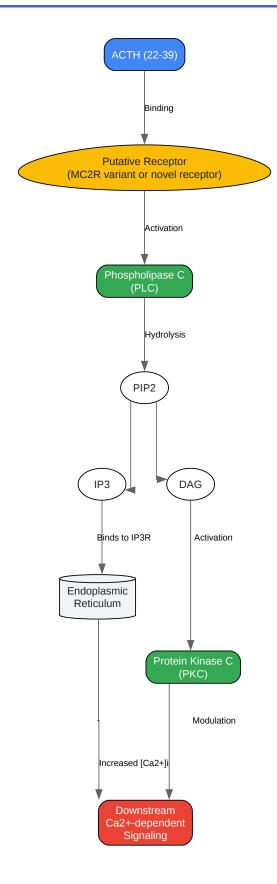
Research into the specific signaling mechanisms of **ACTH (22-39)** is still in its early stages. However, several biological effects have been observed that are not mediated by the classical cAMP pathway, suggesting the involvement of alternative intracellular signaling cascades.

## **Calcium Mobilization**

One of the most notable non-canonical effects attributed to ACTH peptides involves the mobilization of intracellular calcium. While the canonical pathway is cAMP-dependent, studies have shown that ACTH can induce transient increases in intracellular calcium ([Ca2+]i). A study on rat bone marrow stromal cells demonstrated that ACTH promotes chondrogenic nodule formation and induces these calcium transients, an effect suggested to be mediated via the MC2R[1]. Although this study utilized the full-length ACTH, it points towards a potential MC2R-linked, Gq-coupled, or alternative mechanism for calcium release that could be relevant for its fragments. The precise mechanism by which **ACTH (22-39)** might induce calcium signaling remains to be elucidated.

Diagram of Putative Calcium Signaling Pathway





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Putative Calcium Mobilization Pathway for ACTH (22-39).

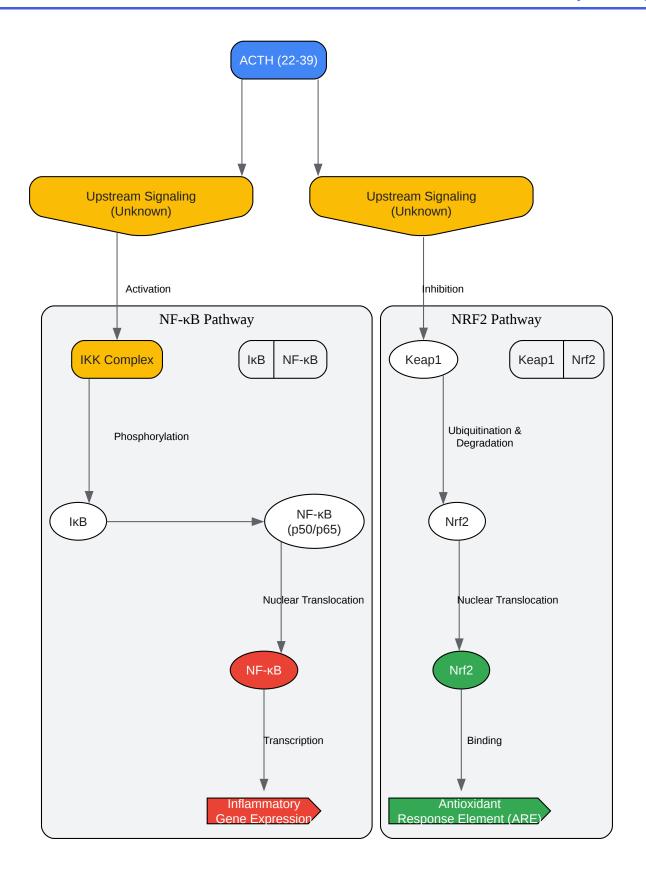


## NF-κB and NRF2 Signaling

There are commercial indications that **ACTH (22-39)** may modulate the nuclear factor-kappa B (NF-кB) and nuclear factor erythroid 2-related factor 2 (NRF2) pathways[2]. The NF-кB pathway is a key regulator of inflammation, immunity, and cell survival. The NRF2 pathway is a primary defense mechanism against oxidative stress. Activation of these pathways would represent a significant departure from the known endocrine functions of ACTH. However, primary research literature to substantiate these claims and delineate the precise mechanisms is currently lacking.

Diagram of Hypothesized NF-kB and NRF2 Activation





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Hypothesized modulation of NF-kB and NRF2 pathways by ACTH (22-39).



## **Quantitative Data Summary**

Quantitative data on the non-canonical signaling of **ACTH (22-39)** is sparse. The available information is summarized below.

Parameter	Peptide	Cell Type/Syste m	Observed Effect	Concentrati on/Dose	Citation
Feeding Behavior	ACTH (18- 39) & ACTH (22-39)	Fasted Rats (intracerebrov entricular injection)	Increased food intake	Not specified	[3]
cAMP Accumulation	ACTH (18- 39) & ACTH (22-39)	HEK-293 cells with recombinant MC4 receptor	No stimulation or inhibition of ACTH- stimulated cAMP	Up to 100 μM	[3]
Chondrogene sis	ACTH (1-39)	Rat Bone Marrow Stromal Cells	Increased chondrogenic nodule formation	Dose- dependent	[1]
Intracellular Calcium	ACTH (1-39)	Rat Bone Marrow Stromal Cells	Transient increases in [Ca2+]i	Dose- dependent	[1]
Pancreatic Secretion	ACTH (18- 39) (CLIP)	Isolated Rat Pancreatic Lobules	Stimulates amylase and protein secretion	10 <sup>-9</sup> - 10 <sup>-6</sup> M	[4]
Lipogenesis	ACTH (22- 39) (as beta- cell-tropin)	Rat Adipocytes	Stimulated incorporation of <sup>3</sup> H <sub>2</sub> O into total lipids	EC <sub>50</sub> ≈ 2.5 x 10 <sup>-11</sup> M	[5]



## **Detailed Experimental Protocols**

Detailed experimental protocols for studying the non-canonical signaling of **ACTH (22-39)** are not readily available in the published literature. The following are generalized protocols for key experiments that would be required to investigate these pathways.

## Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2.

Objective: To determine if **ACTH (22-39)** induces a transient increase in [Ca2+]i in a specific cell line.

#### Materials:

- Cells of interest (e.g., bone marrow stromal cells, adrenal cells)
- Cell culture medium
- Fura-2 AM (acetoxymethyl ester) fluorescent dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
- ACTH (22-39) peptide stock solution
- Positive control (e.g., ATP or ionomycin)
- Fluorometer or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

#### Procedure:

 Cell Preparation: Plate cells on glass coverslips and culture until they reach the desired confluency.



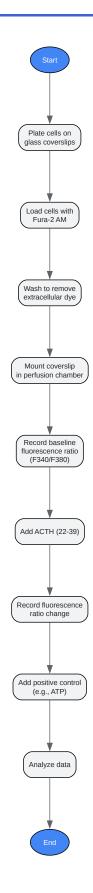
#### · Dye Loading:

- $\circ\,$  Prepare a loading buffer containing Fura-2 AM (typically 2-5  $\mu\text{M})$  and Pluronic F-127 (0.02%) in HBSS.
- Wash the cells once with HBSS.
- Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
- Measurement:
  - Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.
  - Continuously perfuse the cells with HBSS.
  - Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
  - Add ACTH (22-39) at the desired concentration to the perfusion buffer and record the fluorescence ratio (F340/F380).
  - After the response, add a positive control to ensure cell viability and responsiveness.
  - To confirm the signal is due to intracellular calcium release, experiments can be repeated in Ca2+-free HBSS with EGTA.

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.

Workflow for Calcium Measurement





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Experimental workflow for intracellular calcium measurement.



## Protocol 2: NF-kB Reporter Assay

This protocol describes a general method for assessing the activation of the NF-kB signaling pathway using a luciferase reporter gene.

Objective: To determine if ACTH (22-39) can activate the NF-kB signaling pathway.

#### Materials:

- Host cell line (e.g., HEK293T)
- Cell culture medium and transfection reagents
- NF-κB luciferase reporter plasmid (containing multiple NF-κB binding sites upstream of a luciferase gene)
- A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
- ACTH (22-39) peptide stock solution
- Positive control (e.g., TNF-α)
- Luciferase assay system

#### Procedure:

- Transfection:
  - Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
  - Plate the transfected cells in a multi-well plate and allow them to recover for 24 hours.
- Treatment:
  - Replace the medium with fresh medium containing various concentrations of ACTH (22-39).
  - Include a vehicle control and a positive control (TNF-α).



- Incubate for a predetermined time (e.g., 6-24 hours).
- Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
- Luciferase Assay:
  - Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity of the ACTH (22-39)-treated samples to the vehicle control.

### **Conclusion and Future Directions**

The C-terminal fragment of ACTH, **ACTH (22-39)**, appears to exhibit biological activities that are distinct from the canonical steroidogenic pathway initiated by the full-length hormone. These non-canonical effects, which may include modulation of intracellular calcium, NF-κB, and NRF2 pathways, are currently not well understood, and the cognate receptors and downstream signaling components remain to be identified. The orexigenic and metabolic effects of ACTH C-terminal fragments further highlight the potential for a broader physiological role beyond the adrenal cortex.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed understanding of the non-canonical signaling of **ACTH (22-39)** underscores the need for further fundamental research. Elucidating the receptors and signaling pathways involved could uncover novel therapeutic targets for a range of conditions, from metabolic disorders to inflammatory diseases. Future studies should focus on receptor binding assays with a broad panel of candidate receptors, comprehensive intracellular signaling pathway analysis, and in vivo studies to correlate these signaling events with the observed physiological effects.



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